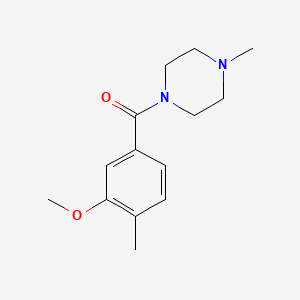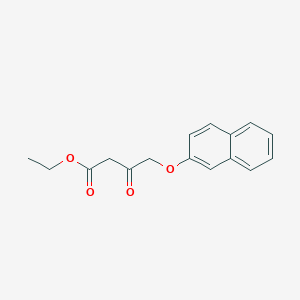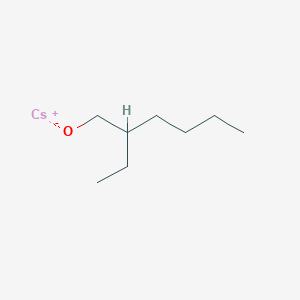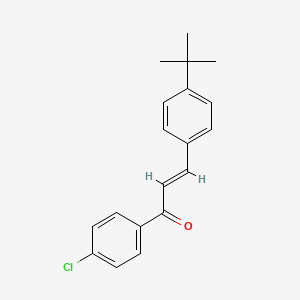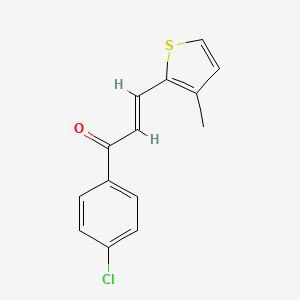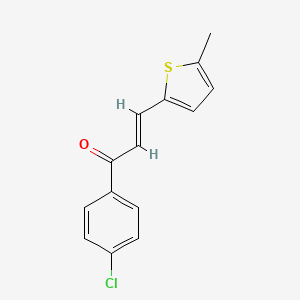
(2E)-1,3-Bis(4-ethoxyphenyl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molecular Structure Analysis
The molecular formula of “(2E)-1,3-Bis(4-ethoxyphenyl)prop-2-en-1-one” is C19H20O3 . Its molecular weight is 296.36 . Detailed structural analysis or 3D structure information is not available in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular formula (C19H20O3), molecular weight (296.36), and its use in scientific research . Detailed information about its melting point, boiling point, and density was not found in the search results.科学研究应用
2E-BEPP has been studied for its potential applications in a variety of scientific fields. In the field of medicine, 2E-BEPP has been studied for its potential use as an anti-inflammatory agent and as a potential treatment for cancer. In the field of chemistry, 2E-BEPP has been studied for its potential use as a ligand in transition metal complexes and as a Lewis acid. In materials science, 2E-BEPP has been studied for its potential use as an additive in polymers, as a catalyst for organic synthesis, and as an inhibitor of corrosion.
作用机制
The mechanism of action of 2E-BEPP is still not fully understood. However, it is believed that 2E-BEPP acts as a ligand for transition metal complexes, which allows it to form highly stable complexes with metal ions. In addition, 2E-BEPP is believed to act as a Lewis acid, which allows it to catalyze organic reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2E-BEPP are still being studied. However, it has been found to have anti-inflammatory and anticancer properties. In addition, 2E-BEPP has been found to act as an inhibitor of corrosion and to have potential applications in the fields of materials science and organic synthesis.
实验室实验的优点和局限性
2E-BEPP has several advantages for use in lab experiments. The synthesis process is simple and efficient and can be used to produce a highly pure product. In addition, 2E-BEPP has been found to act as a ligand for transition metal complexes, which allows it to form highly stable complexes with metal ions. However, 2E-BEPP also has some limitations. For example, it is not very soluble in water, which can limit its use in some experiments.
未来方向
There are several potential future directions for research on 2E-BEPP. For example, further research could be conducted on its potential applications in the fields of medicine, chemistry, and materials science. In addition, further research could be conducted on its mechanism of action and its biochemical and physiological effects. Finally, further research could be conducted on its potential use as an additive in polymers, as a catalyst for organic synthesis, and as an inhibitor of corrosion.
合成方法
2E-BEPP is synthesized through a process known as Wittig-Horner olefination. In this process, a Wittig reagent (such as triphenylphosphonium ylide) is reacted with an aldehyde or ketone in the presence of a base (such as sodium hydroxide) to form an alkene. The Wittig reagent is then reacted with a substituted ethyl vinyl ether to form the desired product, 2E-BEPP. The reaction is typically carried out in a polar solvent such as dichloromethane. This synthesis method is simple and efficient, and it can be used to produce a highly pure product.
属性
IUPAC Name |
(E)-1,3-bis(4-ethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O3/c1-3-21-17-10-5-15(6-11-17)7-14-19(20)16-8-12-18(13-9-16)22-4-2/h5-14H,3-4H2,1-2H3/b14-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MORPXEJCAQCOOK-VGOFMYFVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


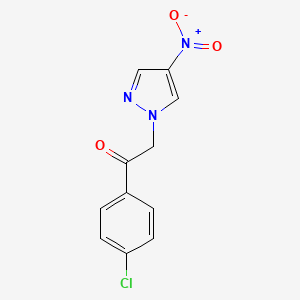
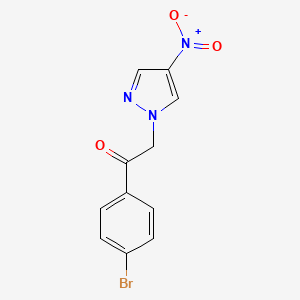
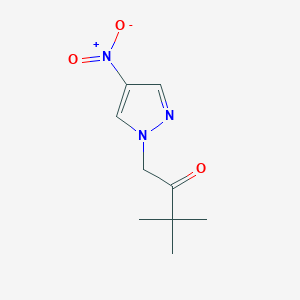
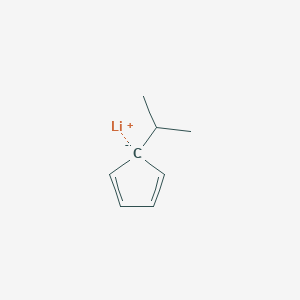


![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride hemihydrate](/img/structure/B6320540.png)
